Cas no 2172383-02-5 (2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran)

2-{(2-Bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran is a halogenated furan derivative featuring a reactive bromoalkenyl sulfide functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for constructing complex heterocyclic frameworks. The presence of both bromine and chlorine substituents enhances its reactivity in cross-coupling and nucleophilic substitution reactions, while the sulfur-containing moiety offers opportunities for further functionalization. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and materials science, where selective modifications are required. The compound’s stability under controlled conditions ensures reliable handling in laboratory settings.
2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran structure
2172383-02-5 structure
Product name:2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran
CAS No:2172383-02-5
MF:C8H8BrClOS
Molecular Weight:267.570519447327
CID:5877470
PubChem ID:165522721

2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran 化学的及び物理的性質

名前と識別子

    • 2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran
    • EN300-1289613
    • 2172383-02-5
    • 2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}-5-chlorofuran
    • インチ: 1S/C8H8BrClOS/c1-6(9)4-12-5-7-2-3-8(10)11-7/h2-3H,1,4-5H2
    • InChIKey: HEYKAULXXIATDL-UHFFFAOYSA-N
    • SMILES: BrC(=C)CSCC1=CC=C(O1)Cl

計算された属性

  • 精确分子量: 265.91678g/mol
  • 同位素质量: 265.91678g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 38.4Ų

2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1289613-1.0g
2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}-5-chlorofuran
2172383-02-5
1g
$0.0 2023-06-07
Enamine
EN300-1289613-100mg
2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}-5-chlorofuran
2172383-02-5
100mg
$741.0 2023-10-01
Enamine
EN300-1289613-250mg
2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}-5-chlorofuran
2172383-02-5
250mg
$774.0 2023-10-01
Enamine
EN300-1289613-10000mg
2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}-5-chlorofuran
2172383-02-5
10000mg
$3622.0 2023-10-01
Enamine
EN300-1289613-5000mg
2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}-5-chlorofuran
2172383-02-5
5000mg
$2443.0 2023-10-01
Enamine
EN300-1289613-500mg
2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}-5-chlorofuran
2172383-02-5
500mg
$809.0 2023-10-01
Enamine
EN300-1289613-1000mg
2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}-5-chlorofuran
2172383-02-5
1000mg
$842.0 2023-10-01
Enamine
EN300-1289613-50mg
2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}-5-chlorofuran
2172383-02-5
50mg
$707.0 2023-10-01
Enamine
EN300-1289613-2500mg
2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}-5-chlorofuran
2172383-02-5
2500mg
$1650.0 2023-10-01

2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran 関連文献

2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuranに関する追加情報

Introduction to 2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran (CAS No. 2172383-02-5)

2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran, with the CAS number 2172383-02-5, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromoalkenyl and chlorofuran moieties, which contribute to its reactivity and functional versatility.

The chemical structure of 2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran consists of a 5-chlorofuran ring linked to a sulfanylmethyl group, which is further substituted with a 2-bromoprop-2-en-1-yl moiety. The presence of the bromine atom in the alkenyl group makes this compound an excellent precursor for various synthetic transformations, including cross-coupling reactions and radical processes. The chlorofuran ring, on the other hand, imparts additional stability and reactivity, making it a valuable building block in the synthesis of more complex molecules.

In the realm of medicinal chemistry, 2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran has shown promise as a starting material for the development of novel pharmaceuticals. Recent studies have explored its potential as an intermediate in the synthesis of antiviral agents, anticancer drugs, and other therapeutic compounds. For instance, researchers at the University of California have utilized this compound to synthesize a series of derivatives with enhanced antiviral activity against RNA viruses. The bromoalkenyl group facilitates the introduction of various functional groups through palladium-catalyzed cross-coupling reactions, while the chlorofuran ring provides a stable scaffold for further modifications.

Beyond medicinal applications, 2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran has also found utility in materials science. Its unique combination of functional groups makes it suitable for the preparation of polymers with tailored properties. For example, scientists at the Massachusetts Institute of Technology have developed a series of copolymers using this compound as a monomer. These copolymers exhibit excellent thermal stability and mechanical strength, making them ideal for use in high-performance coatings and adhesives.

The synthesis of 2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran typically involves a multi-step process that begins with the formation of the sulfanylmethyl group on a 5-chlorofuran ring. This is followed by the introduction of the 2-bromoprop-2-en-1-yl moiety through a series of substitution and elimination reactions. The overall yield and purity of the final product can be optimized by carefully controlling reaction conditions such as temperature, pressure, and solvent choice.

In terms of safety and handling, it is important to note that while 2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran is not classified as a hazardous substance under current regulations, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times to minimize exposure risks.

The future prospects for 2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran (CAS No. 2172383-02-5) are promising. Ongoing research continues to uncover new applications and derivatives that could lead to significant advancements in both medicinal chemistry and materials science. As synthetic methods become more efficient and cost-effective, this compound is likely to play an increasingly important role in the development of innovative solutions across multiple industries.

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